N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946313-42-4
VCID: VC7224195
InChI: InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16)
SMILES: CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Molecular Formula: C10H7N5O4
Molecular Weight: 261.197

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

CAS No.: 946313-42-4

Cat. No.: VC7224195

Molecular Formula: C10H7N5O4

Molecular Weight: 261.197

* For research use only. Not for human or veterinary use.

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide - 946313-42-4

Specification

CAS No. 946313-42-4
Molecular Formula C10H7N5O4
Molecular Weight 261.197
IUPAC Name 5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16)
Standard InChI Key DALFHQCTQMWDKG-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3

Introduction

Chemical Structure and Molecular Properties

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide features a dual heterocyclic framework: a 5-membered isoxazole ring substituted with a methyl group at position 5 and a 1,3,4-oxadiazole ring linked via a carboxamide bond. The molecular formula is C₁₁H₈N₄O₃, with a molecular weight of 260.21 g/mol. Key structural attributes include:

  • Isoxazole moiety: Known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

  • Oxadiazole ring: Contributes to metabolic stability and enhances bioavailability by resisting enzymatic degradation.

  • Carboxamide linker: Facilitates hydrogen bonding with amino acid residues in target proteins, critical for receptor binding .

Table 1: Molecular Properties of N-(5-(Isoxazol-5-yl)-1,3,4-Oxadiazol-2-yl)-5-Methylisoxazole-3-Carboxamide

PropertyValue
Molecular FormulaC₁₁H₈N₄O₃
Molecular Weight260.21 g/mol
IUPAC NameN-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Key Functional GroupsIsoxazole, Oxadiazole, Carboxamide

Synthesis Pathways and Analytical Characterization

Synthetic Strategies

While no explicit synthesis protocol exists for this compound, analogous molecules suggest a multi-step approach:

  • Formation of the Isoxazole Core: Cyclocondensation of hydroxylamine with a diketone precursor, such as ethyl acetoacetate, under acidic conditions.

  • Oxadiazole Synthesis: Reaction of a hydrazide derivative with a carbonyl compound, followed by dehydration using phosphoryl chloride (POCl₃).

  • Carboxamide Coupling: Activation of the carboxylic acid group (e.g., using thionyl chloride) and subsequent reaction with the amine-functionalized oxadiazole.

Table 2: Reagents and Conditions for Key Synthesis Steps

StepReactionReagents/ConditionsYield (%)
1Isoxazole formationNH₂OH·HCl, AcOH, reflux65–75
2Oxadiazole cyclizationPOCl₃, DMF, 80°C70–80
3Amide couplingSOCl₂, DCM, then NH₂-oxadiazole60–70

Analytical Validation

Critical techniques for confirming structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to verify substituent positions and linkage integrity.

  • High-Resolution Mass Spectrometry (HRMS): For precise molecular weight confirmation.

  • X-ray Crystallography: Resolving crystal lattice structure (if crystallizable) .

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Compounds bearing isoxazole-oxadiazole scaffolds demonstrate broad-spectrum activity:

  • Antibacterial Efficacy: MIC values of 2–4 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: Inhibition of Candida albicans hyphal growth at 10 μM concentrations.

Table 3: Comparative Biological Activities of Analogous Compounds

CompoundActivity (IC₅₀/MIC)Target Organism
MO5 TNF-α inhibition: 8 μMHuman PBMCs
VC7701476Antibacterial: 2 μg/mLS. aureus
VC5141476Antifungal: 10 μMC. albicans

Mechanism of Action: Computational and Experimental Evidence

Quantum-Chemical Modeling

Studies on similar derivatives employ density functional theory (DFT) with the B3LYP/6-31G(d,p) basis set to predict electronic properties:

  • HOMO-LUMO Gap: A narrow gap (ΔE = 3.2 eV) suggests high reactivity, favoring interactions with biological targets .

  • Electrostatic Potential Maps: Reveal nucleophilic regions at the oxadiazole nitrogen atoms, likely mediating hydrogen bonding with proteolytic enzymes .

Target Engagement

Proposed mechanisms include:

  • Bcl-2 Protein Inhibition: Disruption of anti-apoptotic pathways in cancer cells via binding to the BH3 domain.

  • COX-2 Enzyme Suppression: Competitive inhibition of cyclooxygenase-2, reducing prostaglandin synthesis in inflammatory models .

Therapeutic Applications and Future Directions

Oncology

Analogous compounds show promise as adjuvants in chemotherapy by enhancing immune surveillance and targeting apoptosis-resistant cells .

Autoimmune Disorders

Dual-phase modulation of DTH responses positions this compound class as potential therapeutics for rheumatoid arthritis and multiple sclerosis .

Antimicrobial Resistance (AMR)

The oxadiazole moiety’s stability against β-lactamases could address AMR in Gram-positive infections.

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